molecular formula C23H23NO4 B1532373 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid CAS No. 1263047-06-8

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1532373
CAS No.: 1263047-06-8
M. Wt: 377.4 g/mol
InChI Key: STODQAWDWVVYOF-UHFFFAOYSA-N
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Description

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile

Result of Action

The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .

Action Environment

The action of Fmoc-amchec-oh is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STODQAWDWVVYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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